2-Methyl-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(methylthio)phenol, also known as o-(methylthio)phenol, is an organic compound with the molecular formula C7H8OS. It is a derivative of phenol where a methylthio group is attached to the benzene ring. This compound is known for its distinctive odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-(methylthio)phenol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydroxyl group with a methylthio group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methylthio group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2-Methyl-3-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism by which 2-Methyl-3-(methylthio)phenol exerts its effects involves interactions with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involving oxidative stress and enzyme inhibition are also areas of interest in understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, lacking the methylthio group.
2-Methylphenol: Similar structure but without the methylthio group.
3-Methylthiophenol: Similar but with the methylthio group in a different position.
Uniqueness
2-Methyl-3-(methylthio)phenol is unique due to the specific positioning of the methylthio group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H10OS/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 |
InChI Key |
CDIZOEKTYOZWDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.